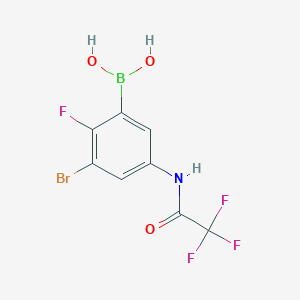
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid is a chemical compound with the CAS Number: 2377608-69-8 . It has a molecular weight of 329.84 . The IUPAC name for this compound is (3-bromo-2-fluoro-5-(2,2,2-trifluoroacetamido)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BBrF4NO3/c10-5-2-3 (15-7 (16)8 (12,13)14)1-4 (6 (5)11)9 (17)18/h1-2,17-18H, (H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For example, they can undergo functionalization via lithiation and reaction with electrophiles . They are also used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.84 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
Synthetic Routes and Chemical Synthesis
The research applications of 3-Bromo-2-fluoro-5-(trifluoroacetamido)phenylboronic acid primarily relate to its role in synthetic chemistry, particularly in the synthesis of complex molecules and intermediates. A study by Goj and Haufe (2006) outlines the synthesis of 2-Fluoro-2-phenylalkanoic acids, demonstrating the versatility of fluorinated compounds in creating biologically active molecules through various synthetic pathways, including bromo fluorination and hydrolysis processes (Goj & Haufe, 2006). Another research by Liang et al. (2019) reported a nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids, highlighting the method's efficiency in synthesizing α-fluoroketones, a key intermediate for various pharmaceuticals (Liang et al., 2019).
Optical Modulation and Nanotechnology
Research by Mu et al. (2012) focused on phenyl boronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) for optical modulation. This work showcases the structural-functional relationship impacting SWNT photoluminescence quantum yield and demonstrates potential applications in sensing and nanotechnology (Mu et al., 2012).
Experimental Oncology
A study by Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid derivatives, including benzoxaborole derivatives, in cancer cells. This research provided insight into the compounds' mode of action, highlighting their promise as antiproliferative and proapoptotic agents with potential applications in oncology (Psurski et al., 2018).
Material Science Applications
Shiino et al. (1993) synthesized 3-Acetamido-6-heptafluoropropylphenylboronic acid by perfluoroalkylating 3-acetamidophenylboronic acid, resulting in a compound with a lowered pKa. This property suggests enhanced binding with polyols under physiological pH, opening wide applications in biological and material sciences (Shiino et al., 1993).
properties
IUPAC Name |
[3-bromo-2-fluoro-5-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BBrF4NO3/c10-5-2-3(15-7(16)8(12,13)14)1-4(6(5)11)9(17)18/h1-2,17-18H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYUKESTDWVVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)NC(=O)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BBrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone](/img/structure/B2597859.png)
![(1R,5S)-8-((4-fluorophenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2597860.png)


![3-Methylimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2597866.png)
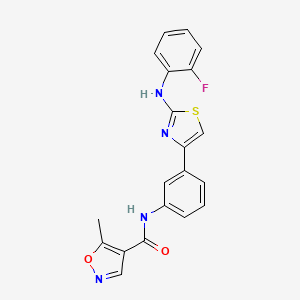
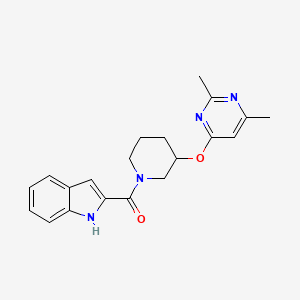
![5-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2597870.png)
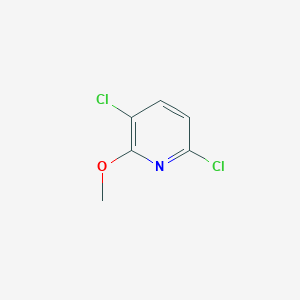
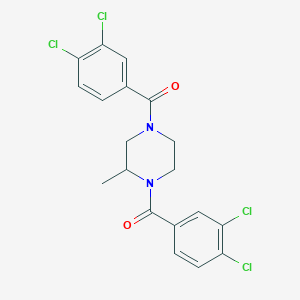

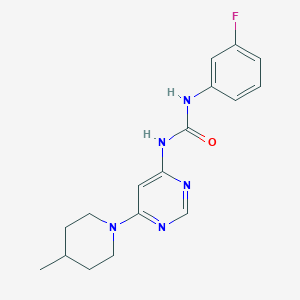

![2-[4-(Benzylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2597879.png)